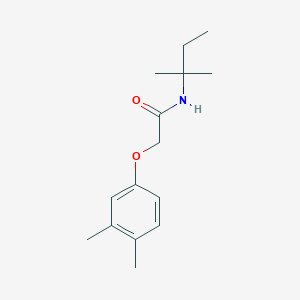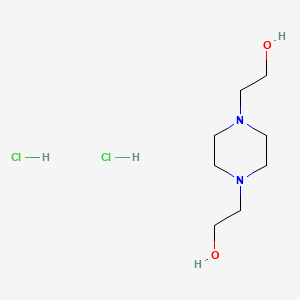
3-(4-hydroxyphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
説明
3-(4-hydroxyphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one, also known as HTMT, is a synthetic compound with potential therapeutic applications. This compound belongs to the thiazolidinone family and has shown promising results in scientific research related to various diseases, including cancer, diabetes, and inflammation.
科学的研究の応用
3-(4-hydroxyphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been found to have anti-diabetic properties by improving glucose uptake and insulin sensitivity.
作用機序
The mechanism of action of 3-(4-hydroxyphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act through various pathways, including the inhibition of NF-κB and Akt signaling pathways, which are involved in inflammation and cancer progression. This compound has also been shown to increase the production of reactive oxygen species, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. It also increases the expression of anti-inflammatory cytokines, such as IL-10. Moreover, this compound has been shown to improve glucose uptake and insulin sensitivity in diabetic mice.
実験室実験の利点と制限
3-(4-hydroxyphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a stable and easily synthesized compound, making it readily available for research purposes. Moreover, it has shown promising results in various in vitro and in vivo studies. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its effects on different diseases. Additionally, the toxicity and safety of this compound need to be thoroughly evaluated before it can be used in clinical trials.
将来の方向性
There are several future directions for research on 3-(4-hydroxyphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one. Firstly, more studies are needed to determine the exact mechanism of action of this compound and its effects on different diseases. Secondly, the safety and toxicity of this compound need to be thoroughly evaluated in animal models before it can be tested in clinical trials. Thirdly, the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases, needs to be explored. Finally, the development of novel derivatives of this compound with improved efficacy and specificity should be investigated.
Conclusion:
In conclusion, this compound is a synthetic compound with potential therapeutic applications in cancer, inflammation, and diabetes. Its mechanism of action is not fully understood, but it has shown promising results in various scientific research studies. Further research is needed to fully elucidate the effects of this compound on different diseases and to evaluate its safety and toxicity. Overall, this compound is a promising compound with potential future applications in the field of medicine.
特性
IUPAC Name |
(5Z)-3-(4-hydroxyphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S3/c16-10-5-3-9(4-6-10)15-13(17)12(20-14(15)18)8-11-2-1-7-19-11/h1-8,16H/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORXXJYPYYZHRJ-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3482929.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(cyclopentyloxy)benzamide](/img/structure/B3482931.png)

![4-chloro-1-ethyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B3482947.png)
![1-[4-(benzyloxy)phenyl]-4-(3-chlorobenzoyl)piperazine](/img/structure/B3482967.png)



![4-[4-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothien-2-yl]butanoic acid](/img/structure/B3483013.png)
![2-(3,4-dimethylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B3483015.png)


![3-chloro-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-benzothiophene-2-carboxamide](/img/structure/B3483036.png)

